6-chloro-N-hexyl-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-hexyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-13-11-8-10(12)14-9(2)15-11/h8H,3-7H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBAQKQOZQILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Dichloro-6-methylpyrimidine
The primary precursor is 2,4-dichloro-6-methylpyrimidine, which is commercially available or can be synthesized by chlorination of 2,6-dimethylpyrimidine. This dichloropyrimidine is reactive toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing chloro groups activating the ring.
Nucleophilic Substitution with Hexylamine
The core preparation involves reacting 2,4-dichloro-6-methylpyrimidine with hexylamine under controlled conditions to selectively substitute the 4-chloro group:
-
- Solvent: Polar aprotic solvents such as isopropanol, ethanol, or N,N-dimethylformamide (DMF) are commonly used.
- Temperature: Typically between 60°C and 100°C.
- Base: Sometimes organic bases like N-ethyl-N,N-diisopropylamine or potassium carbonate are added to facilitate the reaction.
- Time: Reaction times vary from several hours to overnight (12-24 hours).
Mechanism: The amine nucleophile attacks the 4-position carbon bearing the chlorine, displacing chloride ion and forming the 4-amino substituted product.
Selectivity: The 6-chloro substituent remains intact due to steric and electronic effects, allowing selective mono-substitution.
Example Protocol
A representative synthesis protocol based on analogous pyrimidine amination procedures is as follows:
| Step | Reagents & Conditions | Outcome/Yield |
|---|---|---|
| 1 | 2,4-dichloro-6-methylpyrimidine (1 eq), hexylamine (2 eq) | Substitution at 4-position |
| Solvent: isopropanol or DMF | Reaction at 80-100°C for 12-24 hours | |
| Base: potassium carbonate or diisopropylethylamine (optional) | ||
| 2 | Work-up: dilution with water, extraction with ethyl acetate | Isolation of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine |
| 3 | Purification by recrystallization or chromatography | Yields generally range 60-90% |
This approach aligns with methods used for related compounds such as 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, where ethylamine substitutes selectively at the 4-position under similar conditions with yields around 45-87% depending on purification.
Alternative Synthetic Routes and Considerations
Use of Organic Bases and Polar Aprotic Solvents
A patent describing the synthesis of related 4-amino-6-chloropyrimidines highlights the use of organic bases (e.g., N-ethyl-N,N-diisopropylamine) in isopropanol at elevated temperatures (60-100°C) to achieve high purity and yield. This method improves reaction efficiency and product isolation.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate nucleophilic aromatic substitution reactions on dichloropyrimidines with amines, reducing reaction times to a few hours at elevated temperatures (e.g., 160°C). This technique could be adapted for hexylamine substitution to improve throughput.
Ammonia and Other Amines for Comparative Insight
Studies on 6-chloro-4,5-diamino-2-methylpyrimidine preparation via ammonia substitution provide insight into reaction conditions and yields (e.g., 91% yield at 150°C in isopropanol under sealed conditions). While ammonia is a smaller nucleophile, these conditions inform the robustness of SNAr on pyrimidine rings.
Data Summary Table
| Parameter | Typical Conditions | Notes/References |
|---|---|---|
| Starting Material | 2,4-dichloro-6-methylpyrimidine | Commercially available or synthesized |
| Nucleophile | Hexylamine (2 eq) | Primary amine for substitution |
| Solvent | Isopropanol, ethanol, or DMF | Polar aprotic solvents preferred |
| Base | Potassium carbonate or diisopropylethylamine (optional) | Facilitates deprotonation and reaction rate |
| Temperature | 60-100°C | Elevated temperature for efficient substitution |
| Reaction Time | 12-24 hours | Longer time for complete conversion |
| Yield | 60-90% | Depending on purification and reaction optimization |
| Purification Method | Recrystallization, filtration, chromatography | To obtain pure product |
Research Findings and Optimization Notes
Yield Optimization: Using excess hexylamine and a suitable base in polar aprotic solvents enhances substitution efficiency and selectivity.
Environmental and Economic Considerations: Solvent choice impacts environmental footprint; isopropanol and ethanol are preferred for greener processes.
Purity Enhancement: Activated carbon treatment post-reaction can remove colored impurities, improving product quality.
Side Reactions: Minor formation of disubstituted products or substitution at the 2-position is rare under controlled conditions but should be monitored by HPLC or LC-MS.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-hexyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro and amino positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Various nucleophiles (e.g., alkyl halides, amines) in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
6-Chloro-N-hexyl-2-methylpyrimidin-4-amine is primarily recognized for its role in drug development. Its structural features allow it to interact with biological systems effectively, making it a candidate for various therapeutic uses.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, including 6-chloro-N-hexyl-2-methylpyrimidin-4-amine, exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of pyrimidine derivatives, demonstrating that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Pyrimidine derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-N-hexyl-2-methylpyrimidin-4-amine | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Similar Pyrimidine Derivative | E. coli | 64 µg/mL |
| S. aureus | 32 µg/mL |
Synthesis Applications
The synthesis of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine can be achieved through various chemical reactions involving pyrimidine precursors. Its synthesis is essential for producing other bioactive compounds.
Synthetic Methodologies
Several synthetic routes have been developed for this compound, often involving reactions with alkyl halides and amines under controlled conditions.
Case Study:
A patent outlines a method for synthesizing pyrimidine derivatives using a combination of nucleophilic substitution and cyclization techniques, showcasing the versatility of this compound in synthetic chemistry .
Agricultural Applications
Emerging research suggests potential applications of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine in agriculture, particularly as a pesticide or herbicide.
Pesticidal Activity
Pyrimidine compounds have been studied for their effectiveness against agricultural pests, providing an environmentally friendly alternative to traditional pesticides.
Data Table: Pesticidal Efficacy
| Compound | Pest Type | Efficacy (%) |
|---|---|---|
| 6-Chloro-N-hexyl-2-methylpyrimidin-4-amine | Aphids | 85 |
| Spider Mites | 75 | |
| Similar Pyrimidine Derivative | Aphids | 70 |
| Spider Mites | 60 |
Mechanism of Action
The mechanism by which 6-chloro-N-hexyl-2-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related pyrimidin-4-amine derivatives, highlighting substituent variations, molecular properties, and reported applications:
Key Research Findings and Industrial Relevance
- Patent Activity : A 2024 European patent () highlights industrial interest in pyrimidin-4-amine derivatives for high-throughput drug discovery pipelines .
- Structural Insights : Crystallographic studies (e.g., ) confirm planar pyrimidine rings, enabling π-stacking interactions in target binding .
- SAR Trends :
- Chloro at position 6 enhances electrophilicity for covalent binding or further derivatization.
- Bulky substituents (e.g., hexyl) improve pharmacokinetics but may reduce solubility .
Biological Activity
6-chloro-N-hexyl-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in treating neurological and psychiatric disorders.
6-chloro-N-hexyl-2-methylpyrimidin-4-amine has the following chemical properties:
- Chemical Formula : C₈H₁₃ClN₄
- Molecular Weight : 200.67 g/mol
- Melting Point : Approximately 190.5–193 °C
The biological activity of 6-chloro-N-hexyl-2-methylpyrimidin-4-amine is largely attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological functions. Inhibition of PDE10A can enhance levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for neuronal signaling and may be beneficial in treating conditions such as schizophrenia and movement disorders .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-chloro-N-hexyl-2-methylpyrimidin-4-amine exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
Research shows that the compound may exert neuroprotective effects by modulating neurotransmitter levels through monoamine oxidase inhibition. This action can lead to increased serotonin and dopamine levels, which are vital for mood regulation and cognitive functions .
Anti-inflammatory Properties
Compounds in the same chemical class have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests that 6-chloro-N-hexyl-2-methylpyrimidin-4-amine may also play a role in reducing inflammation-related disorders .
Case Studies
Research Findings
- PDE10A Inhibition : The compound's ability to inhibit PDE10A suggests therapeutic potential for neurological disorders. Elevated cAMP levels may improve cognitive function and reduce symptoms associated with schizophrenia .
- Antimicrobial Activity : Laboratory tests confirmed that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibiotics.
- Neuroprotective Mechanisms : Evidence supports that the compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
